molecular formula C17H12N2O4 B12423131 Thalidomide-benzo

Thalidomide-benzo

Cat. No.: B12423131
M. Wt: 308.29 g/mol
InChI Key: WEZVWZZGZAYKRL-UHFFFAOYSA-N
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Description

Thalidomide-benzo is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its dark history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in oncology and immunology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-benzo involves the modification of the thalidomide molecule to introduce a benzyl group. The general synthetic route includes the following steps:

    Formation of the phthalimide ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the glutarimide ring: This involves the reaction of the phthalimide intermediate with glutaric anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-benzo undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and various substituted analogs .

Scientific Research Applications

Thalidomide-benzo has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-benzo exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thalidomide-benzo

This compound is unique due to its specific modifications, which enhance its binding affinity to cereblon and improve its therapeutic efficacy. Its benzyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O4/c20-14-6-5-13(15(21)18-14)19-16(22)11-7-9-3-1-2-4-10(9)8-12(11)17(19)23/h1-4,7-8,13H,5-6H2,(H,18,20,21)

InChI Key

WEZVWZZGZAYKRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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